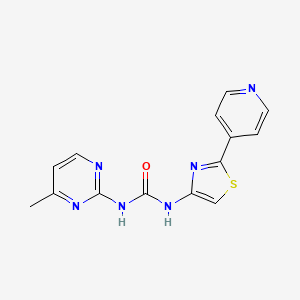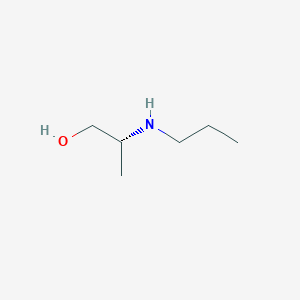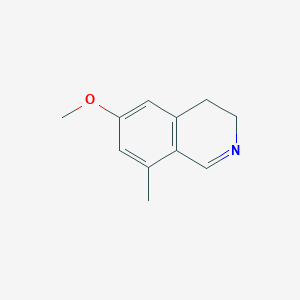
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a hydroxyl group in the structure suggests potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol typically involves the following steps:
Alkylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The propanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the brominated benzothiophene to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOMe (Sodium methoxide), KCN (Potassium cyanide)
Major Products
Oxidation: 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanone
Reduction: 3-(3-Methyl-1-benzothien-2-yl)-1-propanol
Substitution: 3-(6-Methoxy-3-methyl-1-benzothien-2-yl)-1-propanol
Aplicaciones Científicas De Investigación
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and hydroxyl group may play crucial roles in binding interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Chloro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Fluoro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Iodo-3-methyl-1-benzothien-2-yl)-1-propanol
Uniqueness
The presence of a bromine atom in 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H13BrOS |
|---|---|
Peso molecular |
285.20 g/mol |
Nombre IUPAC |
3-(6-bromo-3-methyl-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C12H13BrOS/c1-8-10-5-4-9(13)7-12(10)15-11(8)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3 |
Clave InChI |
NNRGJSVOPQTLPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=CC(=C2)Br)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)

![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)

![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)


![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)


